[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-chloropyridin-4-yl)methanone
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Overview
Description
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-chloropyridin-4-yl)methanone is a complex organic compound that features a benzodioxole ring, a piperazine ring, and a chloropyridine moiety
Mechanism of Action
Target of Action
Related compounds have been found to interact withGABA-ergic neurotransmission
Mode of Action
It is suggested that it might influence GABA-ergic neurotransmission in the brain . This could involve binding to specific receptors or enzymes, altering their function, and leading to changes in neuronal signaling.
Biochemical Pathways
The compound may affect the GABA-ergic neurotransmission pathway . This pathway is critical for inhibitory signaling in the nervous system. Alterations in this pathway can lead to changes in neuronal excitability and have been linked to conditions such as epilepsy and depression .
Result of Action
The compound has been suggested to exhibit anticonvulsant and antidepressant activity . In animal models, it has shown protection against seizures induced by various agents and has also demonstrated antidepressant activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-chloropyridin-4-yl)methanone typically involves multiple steps:
Final Assembly: This intermediate is further reacted with aryloxymethyloxiranes and chloroacetyl chloride to produce the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-chloropyridin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorine atom in the chloropyridine ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-chloropyridin-4-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)methyl-4-(halobenzoyl)piperazines: These compounds share a similar benzodioxole and piperazine structure but differ in their halogen substituents.
2-(4-(Benzo[d]dioxol-5-ylmethyl)piperazin-1-yl)pyrimidine: This compound has a similar piperazine and benzodioxole structure but features a pyrimidine ring instead of a chloropyridine ring.
Uniqueness
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-chloropyridin-4-yl)methanone is unique due to its combination of a benzodioxole ring, a piperazine ring, and a chloropyridine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-chloropyridin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c19-17-10-14(3-4-20-17)18(23)22-7-5-21(6-8-22)11-13-1-2-15-16(9-13)25-12-24-15/h1-4,9-10H,5-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWVTALIQNTMTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=NC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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